molecular formula C8H15BrO2 B1216925 2-Bromooctanoic acid CAS No. 2623-82-7

2-Bromooctanoic acid

Cat. No.: B1216925
CAS No.: 2623-82-7
M. Wt: 223.11 g/mol
InChI Key: GTGTXZRPJHDASG-UHFFFAOYSA-N
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Description

2-Bromooctanoic acid, also known as 2-Bromocaprylic acid, is an organic compound with the molecular formula CH₃(CH₂)₅CH(Br)COOH. It is a derivative of octanoic acid, where a bromine atom is substituted at the second carbon position. This compound is known for its role as an inhibitor in various biochemical processes and is used in scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

2-Bromooctanoic acid plays a significant role in biochemical reactions by inhibiting enzymes involved in fatty acid oxidation. It interacts with enzymes such as fatty acyl coenzyme A synthetase and β-oxidation enzymes. The inhibition of these enzymes by this compound leads to a decrease in the breakdown of fatty acids, thereby affecting the overall metabolic processes within the cell . Additionally, this compound has been shown to block the formation of polyhydroxyalkanoic acid in Pseudomonas fluorescens without influencing cell growth when grown on fructose .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits the β-oxidation of fatty acids in perfused rat liver and in mitochondria isolated from rat liver . This inhibition leads to a reduction in the energy production from fatty acids, thereby impacting cellular metabolism. Furthermore, this compound has been observed to influence cell signaling pathways and gene expression related to fatty acid metabolism . The compound’s ability to inhibit specific enzymes results in altered cellular functions and metabolic fluxes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key enzymes in the fatty acid oxidation pathway. It acts as an inhibitor of fatty acyl coenzyme A synthetase and β-oxidation enzymes . By binding to these enzymes, this compound prevents the conversion of fatty acids into their respective acyl-coenzyme A derivatives, thereby halting the β-oxidation process. This inhibition leads to an accumulation of fatty acids and a decrease in energy production from these substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its inhibitory effects on fatty acid oxidation can vary depending on the duration of exposure . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of fatty acid oxidation and alterations in cellular metabolism . Additionally, the degradation of this compound over time can influence its efficacy and potency in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fatty acid oxidation without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver damage and disruptions in metabolic processes . Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in the metabolic pathways related to fatty acid oxidation. It inhibits key enzymes in the β-oxidation pathway, leading to a decrease in the breakdown of fatty acids . This inhibition affects the overall metabolic flux and results in the accumulation of fatty acids within the cell. Additionally, this compound has been shown to interact with other metabolic pathways, including the synthesis of polyhydroxyalkanoic acids in certain bacterial species .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and is distributed within the cytoplasm and mitochondria . The localization of this compound within these cellular compartments allows it to effectively inhibit enzymes involved in fatty acid oxidation . Additionally, the compound’s distribution can be affected by its binding to cellular proteins, which may influence its overall efficacy and potency .

Subcellular Localization

This compound is primarily localized within the cytoplasm and mitochondria of cells . Its subcellular localization is crucial for its inhibitory effects on fatty acid oxidation, as the target enzymes are predominantly found within these compartments. The compound’s ability to localize within the mitochondria allows it to effectively inhibit the β-oxidation pathway and alter cellular metabolism . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromooctanoic acid can be synthesized through the Hell-Volhardt-Zelinsky bromination of octanoic acid. The reaction involves treating octanoic acid with thionyl chloride and bromine, followed by hydrolysis with sodium hydroxide. The reaction conditions typically include:

    Reagents: Octanoic acid, thionyl chloride, bromine, sodium hydroxide

    Conditions: Room temperature for initial reaction, followed by reflux for bromination

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromooctanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of octanoic acid.

    Reduction Reactions: The compound can be reduced to octanoic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, aqueous conditions

    Reduction: Lithium aluminum hydride, anhydrous conditions

    Oxidation: Potassium permanganate, acidic or basic conditions

Major Products Formed:

    Substitution: Octanoic acid

    Reduction: Octanoic acid

    Oxidation: Octanone or octanal

Scientific Research Applications

2-Bromooctanoic acid is widely used in scientific research due to its inhibitory properties. Some key applications include:

    Biochemistry: It inhibits the synthesis of polyhydroxyalkanoic acids in bacteria like Pseudomonas fluorescens, making it useful in studying metabolic pathways.

    Medicine: It is used to study fatty acid metabolism and β-oxidation in liver cells and mitochondria.

    Chemistry: The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

  • 2-Bromohexanoic acid
  • 6-Bromohexanoic acid
  • 10-Bromodecanoic acid
  • 16-Bromohexadecanoic acid

Comparison: 2-Bromooctanoic acid is unique due to its specific inhibitory effects on fatty acid metabolism and its role in blocking polyhydroxyalkanoic acid synthesis. Compared to other brominated fatty acids, it has a distinct chain length and substitution position, which influence its reactivity and biological activity. For instance, 2-Bromohexanoic acid has a shorter chain length, affecting its solubility and interaction with enzymes. Similarly, 16-Bromohexadecanoic acid has a longer chain, impacting its physical properties and applications.

Properties

IUPAC Name

2-bromooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGTXZRPJHDASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2623-82-7
Record name 2-Bromooctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2623-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromooctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 2-bromooctanoic acid (2-BrOA) and what are its downstream effects?

A1: 2-BrOA primarily acts by inhibiting enzymes involved in both fatty acid de novo synthesis and polyhydroxyalkanoate (PHA) synthesis pathways. [, , ] This inhibition occurs without affecting cell growth in organisms like Pseudomonas fluorescens BM07 when grown on fructose, but inhibits growth when these organisms are grown on octanoate. [, ] This suggests that 2-BrOA targets an enzyme linking these two pathways. Research indicates a coenzyme A thioester derivative of 2-BrOA may be the actual inhibiting species. [] The downstream effect of this inhibition is the blockage of PHA formation, especially when organisms are utilizing sugars as their primary carbon source. [, ]

Q2: How does the structure of 2-BrOA contribute to its activity, specifically regarding its alkyl chain length?

A2: Studies comparing the inhibitory effects of 2-bromohexanoic acid (2-BrHA), 2-BrOA, and 2-bromodecanoic acid (2-BrDA) on Pseudomonas aeruginosa revealed an interesting trend. [] Contrary to expectations, 2-BrHA exhibited the strongest inhibition of rhamnolipid and PHA synthesis, swarming motility, and biofilm formation, followed by 2-BrOA and then 2-BrDA. This suggests that shorter alkyl chain lengths within this series of 2-bromoalkanoic acids may actually enhance their inhibitory potency towards the targeted enzymes. []

Q3: Does 2-BrOA affect rhamnolipid production, and if so, what are the implications?

A4: Yes, 2-BrOA effectively inhibits rhamnolipid synthesis in a manner similar to its inhibition of PHA production. [] Studies on P. aeruginosa have shown that 2-BrOA, along with other 2-bromoalkanoic acids, can significantly reduce rhamnolipid synthesis. This effect was observed even in P. aeruginosa mutants lacking either the phaG or rhlA gene, confirming the dual inhibitory effect on both rhamnolipid and PHA synthesis pathways. [] This dual inhibition makes 2-BrOA a potential lead compound for developing novel antimicrobial agents targeting these pathways.

Q4: What are the potential applications of this compound in industrial biotechnology?

A5: 2-BrOA's ability to manipulate PHA monomer composition presents opportunities for producing tailored biopolymers. [] By selectively inhibiting the incorporation of specific monomers, researchers could potentially enrich PHAs with desirable properties for various applications. For instance, incorporating more unsaturated monomers could enhance the flexibility and biodegradability of the resulting PHA. [] This control over PHA composition could be valuable for producing bioplastics with specific material characteristics.

Q5: Are there any known instances of resistance to this compound in microorganisms?

A6: While the provided research papers don't directly address resistance mechanisms to 2-BrOA, it's crucial to consider this aspect for its potential applications. Further research is needed to investigate if prolonged exposure to 2-BrOA could lead to the development of resistance in microorganisms, particularly in the context of its proposed use in controlling rhamnolipid-associated group behaviors in pathogens. [] Understanding potential resistance mechanisms is essential for developing strategies to mitigate this risk and ensure the long-term efficacy of 2-BrOA or its derivatives as potential antimicrobial agents.

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